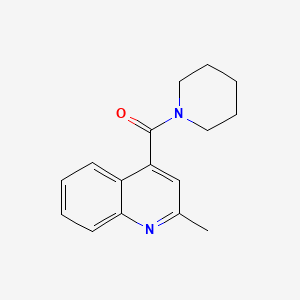
3,4-dimethyl-N-(2-oxo-2-piperidin-1-ylethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dimethyl-N-(2-oxo-2-piperidin-1-ylethyl)benzamide, also known as DPI, is a potent and selective inhibitor of NADPH oxidases (NOXs), which are enzymes that generate reactive oxygen species (ROS) in cells. DPI has been widely used in scientific research to study the role of NOXs in various physiological and pathological processes.
作用机制
3,4-dimethyl-N-(2-oxo-2-piperidin-1-ylethyl)benzamide inhibits NOXs by blocking the transfer of electrons from NADPH to molecular oxygen, which is the first step in the generation of ROS. This compound binds to the flavin adenine dinucleotide (FAD) site of NOXs and prevents the formation of the FAD-semiquinone intermediate, which is required for the transfer of electrons to molecular oxygen. Therefore, this compound effectively blocks the production of ROS by NOXs.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects in various cell types and tissues. For example, this compound has been shown to reduce ROS production, oxidative stress, and inflammation in cardiovascular cells and tissues. This compound has also been shown to protect against ischemia-reperfusion injury in the heart and brain. In addition, this compound has been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
实验室实验的优点和局限性
3,4-dimethyl-N-(2-oxo-2-piperidin-1-ylethyl)benzamide has several advantages for lab experiments. First, this compound is a potent and selective inhibitor of NOXs, which makes it a useful tool for studying the role of NOXs in various physiological and pathological processes. Second, this compound is relatively easy to synthesize and is commercially available from several suppliers. Third, this compound has been extensively studied in scientific research and its mechanism of action and biochemical and physiological effects are well characterized.
However, there are also some limitations to the use of this compound in lab experiments. First, this compound may have off-target effects on other enzymes or receptors, which could complicate the interpretation of experimental results. Second, this compound may have cytotoxic effects at high concentrations, which could limit its use in some cell types or tissues. Third, this compound may not be suitable for in vivo studies due to its poor pharmacokinetic properties.
未来方向
There are several future directions for the use of 3,4-dimethyl-N-(2-oxo-2-piperidin-1-ylethyl)benzamide in scientific research. First, this compound could be used to investigate the role of NOXs in other diseases or physiological processes, such as diabetes, obesity, and aging. Second, this compound could be used in combination with other drugs or therapies to enhance their efficacy or reduce their side effects. Third, new derivatives or analogs of this compound could be synthesized and tested for their potency and selectivity as NOX inhibitors. Fourth, new methods or technologies could be developed to improve the pharmacokinetic properties of this compound and enable its use in in vivo studies.
Conclusion
In conclusion, this compound is a potent and selective inhibitor of NOXs that has been widely used in scientific research to study the role of NOXs in various physiological and pathological processes. This compound has a well-characterized mechanism of action and biochemical and physiological effects, and its use in lab experiments has several advantages and limitations. There are several future directions for the use of this compound in scientific research, which could lead to new insights into the role of NOXs in health and disease.
合成方法
3,4-dimethyl-N-(2-oxo-2-piperidin-1-ylethyl)benzamide can be synthesized by reacting 3,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-(2-oxo-2-piperidin-1-yl)ethylamine in the presence of triethylamine to yield this compound. This synthesis method has been described in several publications and is relatively straightforward.
科学研究应用
3,4-dimethyl-N-(2-oxo-2-piperidin-1-ylethyl)benzamide has been used in a wide range of scientific research to investigate the role of NOXs in various physiological and pathological processes. For example, this compound has been used to study the role of NOXs in cardiovascular diseases, such as hypertension, atherosclerosis, and heart failure. This compound has also been used to investigate the role of NOXs in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In addition, this compound has been used to study the role of NOXs in cancer, inflammation, and oxidative stress.
属性
IUPAC Name |
3,4-dimethyl-N-(2-oxo-2-piperidin-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12-6-7-14(10-13(12)2)16(20)17-11-15(19)18-8-4-3-5-9-18/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXVIHXOYWRJPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(=O)N2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-1-[[3-(trifluoromethyl)phenyl]methylamino]propan-2-ol](/img/structure/B7645061.png)



![[2-(4-methyl-3-piperidin-1-ylsulfonylanilino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7645087.png)
![2-[[2-(2-acetylanilino)-2-oxoethyl]-methylamino]-N-(2-ethylphenyl)acetamide](/img/structure/B7645097.png)
![N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B7645102.png)
![N-[[(2S)-oxolan-2-yl]methyl]-3-phenylthiophene-2-carboxamide](/img/structure/B7645110.png)
![1-(3-cyanophenyl)-3-[(2S)-1-hydroxybutan-2-yl]urea](/img/structure/B7645118.png)
![3-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B7645126.png)
![2-chloro-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B7645132.png)


